Technical Profile: CAS 111031-60-8 (Clethodim Impurity)
Technical Profile: CAS 111031-60-8 (Clethodim Impurity)
The following technical guide details the physicochemical profile, solubility characteristics, and analytical relevance of CAS 111031-60-8 , chemically identified as (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim .[1]
Physical Properties, Solubility, and Analytical Characterization
Executive Summary
CAS 111031-60-8, commonly referred to as Des(ethylthio)-5-(2-propenyl) Clethodim , is a critical process impurity and degradation product of the cyclohexenone herbicide Clethodim .[1][2] Structurally, it represents the cleavage of the ethylthioethyl side chain, resulting in a 5-(2-propenyl) (allyl) substitution.[1]
Understanding the solubility and physical behavior of this compound is essential for:
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Impurity Profiling: Establishing purity standards for technical-grade Clethodim.[1]
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Environmental Fate: Predicting mobility differences between the parent herbicide and its degradants.
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Analytical Method Development: Optimizing HPLC/LC-MS separation based on polarity shifts.
Chemical Identity & Structural Logic[1]
The core structure of CAS 111031-60-8 retains the 1,3-cyclohexanedione dione ring and the oxime ether moiety responsible for herbicidal activity, but lacks the thioether side chain of the parent molecule.[1]
| Feature | Specification |
| CAS Number | 111031-60-8 |
| Chemical Name | (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim |
| Systematic Name | 2-[1-[[(3-chloro-2-propenyl)oxy]imino]propyl]-3-hydroxy-5-(2-propenyl)-2-cyclohexen-1-one |
| Molecular Formula | C₁₅H₂₀ClNO₃ |
| Molecular Weight | 297.78 g/mol |
| Parent Compound | Clethodim (CAS 99129-21-2, MW 359.9 g/mol ) |
| Structural Change | Loss of Ethylthio group (-SC₂H₅) and modification to Allyl group (-CH₂CH=CH₂) |
Structural Comparison & Formation Pathway
The formation of CAS 111031-60-8 typically occurs via an elimination reaction where the labile ethylthio group is removed, often driven by thermal stress or specific synthetic conditions.[1]
Physical Characterization
Solid-State Properties
Unlike many pharmaceutical salts that form stable crystals, cyclohexenone derivatives like CAS 111031-60-8 often exist as viscous oils or amorphous solids at room temperature due to the flexibility of the alkyl side chains and the mixture of E/Z isomers at the oxime bond.[1]
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Appearance: Pale yellow to amber viscous liquid/oil.[1]
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Melting Point: Not distinct; likely exhibits a glass transition (Tg) rather than a sharp melting point below 25°C.[1]
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Hygroscopicity: Low to Moderate.[1] The loss of the sulfur atom reduces lipophilicity slightly, but the molecule remains predominantly organic.
Acid-Base Profile (pKa)
The molecule retains the 1,3-dione moiety , which exists in keto-enol tautomerism.[1] This functionality is acidic.
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Predicted pKa: ~4.5 (Consistent with the parent Clethodim).
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Implication: At physiological or environmental pH (pH 7), the molecule exists primarily in its anionic (enolate) form . This significantly increases water solubility compared to its neutral form at acidic pH.[1]
Solubility Profile
The solubility of CAS 111031-60-8 is governed by the competition between its hydrophobic hydrocarbon skeleton and the ionizable enol group.[1]
Solubility Data Summary
| Solvent System | Solubility Classification | Mechanistic Insight |
| Water (pH < 4) | Low (< 50 mg/L) | Molecule is neutral and lipophilic.[1] |
| Water (pH > 6) | High (> 10 g/L) | Deprotonation of the enol forms a soluble anion. |
| Methanol / Ethanol | Miscible / High | Excellent solvency for both polar and non-polar domains.[1] |
| Acetonitrile | Miscible | Preferred solvent for analytical stock solutions.[1] |
| Hexane | Moderate | Reduced compared to parent due to loss of lipophilic thio-chain.[1] |
Partition Coefficient (LogP)[4]
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Clethodim LogP: ~4.2 (Highly Lipophilic).[1]
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CAS 111031-60-8 LogP (Estimated): ~3.0 – 3.5.[1]
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Analysis: The removal of the ethylthio group (-S-CH2-CH3) and replacement/modification reduces the molecular volume and lipophilicity.[1] Consequently, in Reverse Phase HPLC (RP-HPLC), CAS 111031-60-8 is expected to elute earlier (lower retention time) than the parent Clethodim.[1]
Experimental Protocols
Protocol: Determination of pH-Dependent Solubility
This protocol establishes the solubility boundary of the impurity, critical for developing extraction methods from soil or crop matrices.[1]
Reagents:
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Buffer pH 4.0 (Citrate/Phosphate)
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Buffer pH 7.0 (Phosphate)
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HPLC-grade Acetonitrile[1]
Workflow:
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Preparation: Weigh 10 mg of CAS 111031-60-8 into two separate 20 mL scintillation vials.
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Equilibration: Add 10 mL of pH 4.0 buffer to Vial A and 10 mL of pH 7.0 buffer to Vial B.
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Agitation: Vortex for 2 minutes, then shake at 25°C for 24 hours (thermostated shaker).
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Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter.
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Quantification: Dilute 1:10 with Acetonitrile and analyze via HPLC-UV (254 nm).
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Calculation: Compare peak area against a standard curve prepared in 100% Acetonitrile.
Analytical Method (HPLC-UV/MS)
For the detection of CAS 111031-60-8 in the presence of Clethodim.[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.[1]
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Mobile Phase B: Acetonitrile.[1]
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Gradient: 40% B to 90% B over 15 minutes.
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Detection: UV at 254 nm (or MS in ESI+ mode, m/z 298 [M+H]+).
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Expected Elution: CAS 111031-60-8 elutes before Clethodim due to lower hydrophobicity.[1]
Formulation & Stability Implications[1][4][5]
Stability in Formulation
The presence of CAS 111031-60-8 in technical Clethodim indicates degradation of the thioether linkage.[1] This degradation is often accelerated by:
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Oxidative Stress: The sulfide in the parent is prone to oxidation (to sulfoxide/sulfone), but elimination to CAS 111031-60-8 competes under thermal stress.[1]
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Basic Conditions: High pH formulations can accelerate the elimination of the acidic proton alpha to the carbonyl, triggering side-chain loss.[1]
Impact on Bioactivity
While Clethodim is a potent ACCase inhibitor, the "Des-ethylthio" impurity generally exhibits reduced herbicidal activity .[1] Its monitoring is strictly for quality control (purity) rather than active contribution to efficacy.
References
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Pharmaffiliates. (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim - CAS 111031-60-8 Technical Data.[1] Retrieved from [Link]
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FAO (Food and Agriculture Organization). Clethodim Residue Evaluation 2019: Metabolism and Impurities. Retrieved from [Link]
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PubChem. Clethodim Compound Summary (Parent Comparison). National Library of Medicine.[1] Retrieved from [Link]
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U.S. EPA. Clethodim Human Health Risk Assessment (Impurity Profiling).[1] Regulations.gov.[1] Retrieved from [Link]
